molecular formula C9H20ClNO2 B13888068 Methyl 7-(methylamino)heptanoate hydrochloride CAS No. 1316216-09-7

Methyl 7-(methylamino)heptanoate hydrochloride

Cat. No.: B13888068
CAS No.: 1316216-09-7
M. Wt: 209.71 g/mol
InChI Key: CLIOLQMBKTZEMV-UHFFFAOYSA-N
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Description

Methyl 7-(methylamino)heptanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2. It is a derivative of heptanoic acid and is characterized by the presence of a methylamino group attached to the seventh carbon of the heptanoate chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(methylamino)heptanoate hydrochloride typically involves the esterification of 7-aminoheptanoic acid with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to introduce the methylamino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(methylamino)heptanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 7-(methylamino)heptanoate hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of Methyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Methyl 7-aminoheptanoate hydrochloride: Similar structure but lacks the methylamino group.

    Heptanoic acid methyl ester: Lacks the amino and methylamino groups.

    Methyl 7-(n-benzyl-n-methylamino)heptanoate: Contains a benzyl group in addition to the methylamino group.

Uniqueness: Methyl 7-(methylamino)heptanoate hydrochloride is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

1316216-09-7

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

methyl 7-(methylamino)heptanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-10-8-6-4-3-5-7-9(11)12-2;/h10H,3-8H2,1-2H3;1H

InChI Key

CLIOLQMBKTZEMV-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCC(=O)OC.Cl

Origin of Product

United States

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